2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole class of heterocyclic molecules, which are pharmacologically significant due to their structural diversity and bioactivity. The core structure features an imidazo[2,1-b][1,3]thiazole ring system substituted at position 6 with a 4-ethoxyphenyl group and at position 3 with an acetamide moiety. The N-substituent of the acetamide includes a 3-(2-oxopyrrolidin-1-yl)propyl chain, which introduces a pyrrolidinone ring—a structural motif known to enhance metabolic stability and solubility in drug design .
The pyrrolidinone-propyl linker may facilitate interactions with hydrophobic pockets in target proteins. 53 and 54 in Amin’s review) suggest applications in kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-2-29-18-8-6-16(7-9-18)19-14-26-17(15-30-22(26)24-19)13-20(27)23-10-4-12-25-11-3-5-21(25)28/h6-9,14-15H,2-5,10-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPWZOOFWIEQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCCN4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide typically involves multiple steps. One common method starts with the preparation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved by reacting 2-aminothiazole with α-haloketones under basic conditions . The resulting intermediate is then subjected to further reactions to introduce the 4-ethoxyphenyl group and the N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields . Additionally, the use of automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[2,1-b][1,3]thiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant anticancer activity against various cancer cell lines.
Medicine: Potential therapeutic agent for the treatment of cancer and other diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs (Figs. 53 and 54 from Amin’s review) share the imidazo-thiazole/thiadiazole core but differ in substituents and functional groups, leading to distinct pharmacological profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Imidazo-Thiazole/Thiadiazole Derivatives
| Compound | Core Structure | Key Substituents | Potential Target/Activity |
|---|---|---|---|
| Target Compound | Imidazo[2,1-b][1,3]thiazole | 6-(4-Ethoxyphenyl), 3-[N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide] | Hypothesized kinase inhibition |
| Fig. 53 (Amin, 2023) | Imidazo[2,1-b][1,3,4]thiadiazole | 6-(3-Oxocyclopentyl), 2-phenyl, 5-oxo group, N-acetamide at position 4 | Antimicrobial/antiproliferative |
| Fig. 54 (Amin, 2023) | Imidazo[2,1-b][1,3,4]thiadiazole | 6-(3-Oxobutanoate), 2-phenyl, 5-oxo group, 4-acetamidophenyl | Anti-inflammatory or protease inhibition |
Key Differences:
Core Heterocycle: The target compound’s imidazo[2,1-b][1,3]thiazole core lacks the additional nitrogen atom present in the thiadiazole analogs (Figs.
Substituent Effects: The 4-ethoxyphenyl group in the target compound may enhance lipophilicity compared to the 3-oxocyclopentyl (Fig. 53) or 4-acetamidophenyl (Fig. 54) groups, influencing bioavailability. The pyrrolidinone-propyl chain in the target compound introduces a rigid, hydrogen-bond-accepting group absent in Figs. 53–54, which could improve binding to targets like kinases or GPCRs.
Functional Group Positioning : The acetamide in the target compound is positioned at the imidazo-thiazole’s 3-position, whereas analogs in Figs. 53–54 feature substitutions at the 6-position, altering steric and electronic interactions.
Pharmacological Implications:
- Fig. 53 : The 3-oxocyclopentyl and phenyl groups may confer antimicrobial activity via membrane disruption or DNA intercalation.
- Fig. 54: The ethyl oxobutanoate and acetamidophenyl groups suggest anti-inflammatory activity through COX-2 or protease inhibition.
- Target Compound: The pyrrolidinone and ethoxyphenyl groups align with kinase inhibitor pharmacophores (e.g., ATP-binding pocket targeting), though experimental validation is needed .
Biological Activity
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a synthetic compound belonging to the imidazo[2,1-b][1,3]thiazole class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial therapies. This article discusses its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H25N3O3S |
| Molar Mass | 425.54 g/mol |
Anticancer Properties
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The specific compound has been shown to inhibit cell proliferation through multiple mechanisms:
- Induction of Apoptosis : Studies have demonstrated that the compound can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
- Inhibition of Tumor Growth : In vivo studies have reported reduced tumor size in animal models treated with this compound.
Antimicrobial Activity
The compound also exhibits broad-spectrum antimicrobial activity. Research has shown that it is effective against both bacterial and fungal strains, which may be attributed to its ability to disrupt microbial cell membranes and inhibit key metabolic pathways.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Target Proteins : Similar compounds have been reported to interact with proteins involved in cell signaling pathways related to proliferation and apoptosis.
- Biochemical Pathways : The compound affects various biochemical pathways that are crucial for cancer cell survival and replication.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key parameters include:
| Parameter | Details |
|---|---|
| Absorption | Rapidly absorbed after administration |
| Distribution | Widely distributed in body tissues |
| Metabolism | Primarily metabolized in the liver |
| Excretion | Excreted via urine and feces |
Case Studies
Several studies have investigated the efficacy of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values of 12 µM and 15 µM respectively.
- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy reported that the compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans at 8 µg/mL.
Q & A
Q. What are the key synthetic routes for 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazo[2,1-b]thiazole core via cyclization of thioamide intermediates with α-haloketones under reflux conditions in solvents like ethanol or dichloromethane (DCM) .
- Step 2 : Introduction of the 4-ethoxyphenyl group via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative .
- Step 3 : Acetamide coupling with 3-(2-oxopyrrolidin-1-yl)propylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF .
Key challenges include maintaining anhydrous conditions and optimizing reaction times (12-24 hours) to achieve yields >60% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of the imidazo[2,1-b]thiazole ring, ethoxyphenyl group (δ 1.3-1.5 ppm for CH₃, δ 4.0-4.2 ppm for OCH₂), and pyrrolidinone moiety (δ 2.2-2.8 ppm for CH₂ groups) .
- Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 481.18) .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and NH bending (~3300 cm⁻¹) .
Q. What functional groups dictate the compound’s reactivity and bioactivity?
- Methodological Answer :
- Imidazo[2,1-b]thiazole : Enhances π-π stacking with biological targets (e.g., enzymes) due to aromaticity .
- 4-Ethoxyphenyl : Modulates lipophilicity (logP ~3.2), impacting membrane permeability .
- 2-Oxopyrrolidinylpropyl : Provides hydrogen-bonding sites for receptor interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (DCM) to balance solubility and side reactions .
- Catalyst Optimization : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for Suzuki-Miyaura coupling efficiency .
- Design of Experiments (DoE) : Use factorial designs to evaluate temperature (80–120°C), stoichiometry (1:1 to 1:1.2), and reaction time .
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Comparative Assays : Perform parallel testing on related compounds (e.g., methoxy vs. ethoxy analogs) to isolate substituent effects .
- Off-Target Profiling : Use kinase panels or proteome-wide affinity chromatography to identify non-specific binding .
- In Silico Modeling : Dock the compound into crystal structures of target enzymes (e.g., COX-2 or EGFR) to predict binding modes versus cytotoxicity .
Q. What strategies validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate in buffers (pH 1.2–7.4) for 24 hours and analyze degradation via HPLC .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation; track metabolites with LC-MS/MS .
- Forced Degradation : Expose to heat (40–60°C), light (UV), and oxidants (H₂O₂) to identify degradation pathways .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with imidazo[1,2-b]pyridazine or pyrazolo[1,5-a]imidazole cores to compare bioactivity .
- Substituent Variation : Replace ethoxy with fluoro, methoxy, or nitro groups to correlate electronic effects with potency .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond donors/acceptors .
Data Contradiction and Reproducibility
Q. Why might biological activity vary between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Factors : Assess bioavailability differences via plasma protein binding assays (e.g., >90% binding reduces free drug concentration) .
- Metabolite Interference : Identify active metabolites (e.g., N-oxide derivatives) via in vivo metabolite profiling .
- Model Selection : Compare immortalized cell lines (e.g., HeLa) vs. primary cells to account for proliferation rate effects .
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardized Protocols : Adopt CLSI guidelines for cell viability assays (e.g., MTT vs. resazurin) to minimize methodological bias .
- Control Compound Calibration : Use reference inhibitors (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- Data Normalization : Apply Z-score transformation to compare datasets from disparate sources .
Experimental Design for Target Validation
Q. What in vitro assays are optimal for validating kinase inhibition?
- Methodological Answer :
- Kinase-Glo Luminescent Assays : Quantify ATP depletion in recombinant kinases (e.g., EGFR, ABL1) .
- Cellular Phosphorylation Assays : Use Western blotting to measure phospho-ERK or phospho-AKT levels in treated cells .
- SPR (Surface Plasmon Resonance) : Determine binding kinetics (KD, kon/koff) for target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
